Benzoic acid;2-pentoxyethanol
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Overview
Description
Benzoic acid;2-pentoxyethanol is a compound that combines the properties of benzoic acid and 2-pentoxyethanol. Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids, widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . 2-pentoxyethanol is an ether alcohol with aromatic properties, commonly used as a solvent and preservative in various formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through the oxidation of toluene using oxygen gas in the presence of manganese or cobalt naphthenates as catalysts . Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst .
2-pentoxyethanol is produced by reacting phenol with ethylene oxide at high temperature and pressure .
Industrial Production Methods
Industrially, benzoic acid is produced by the catalytic oxidation of toluene with air and V2O5 or manganese and cobalt acetates . 2-pentoxyethanol is manufactured by reacting phenol and ethylene oxide under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to phenol by oxidative decarboxylation at 300−400°C.
Reduction: Reduction of benzoic acid can yield benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions are common for benzoic acid derivatives.
2-pentoxyethanol, being an ether alcohol, can undergo reactions typical of alcohols and ethers, such as:
Oxidation: Oxidation of 2-pentoxyethanol can produce corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid, and pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Oxidation of Benzoic Acid: Phenol.
Reduction of Benzoic Acid: Benzyl alcohol.
Oxidation of 2-pentoxyethanol: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Benzoic acid and 2-pentoxyethanol have diverse applications in scientific research:
Chemistry: Benzoic acid is used as a precursor for the synthesis of phenols and other aromatic compounds.
Biology: Benzoic acid is used as a preservative in biological samples.
Medicine: Benzoic acid is used in the formulation of topical antifungal medications.
Industry: Benzoic acid is used in the manufacture of plastics, dyes, and insect repellents.
Mechanism of Action
Benzoic acid exerts its effects by being conjugated to glycine in the liver and excreted as hippuric acid . It acts as a fungistatic compound, inhibiting the growth of fungi by disrupting their metabolic processes .
2-pentoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa . It acts as a preservative by disrupting the cell membranes of microorganisms, leading to their inactivation .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Similar to benzoic acid, salicylic acid is used as a preservative and in the manufacture of pharmaceuticals.
Phenoxyethanol: Similar to 2-pentoxyethanol, phenoxyethanol is used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
Benzoic acid is unique in its ability to be used as a food preservative and in the synthesis of various aromatic compounds . 2-pentoxyethanol is unique in its dual role as a solvent and preservative in various formulations .
Properties
CAS No. |
62254-54-0 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
benzoic acid;2-pentoxyethanol |
InChI |
InChI=1S/C7H6O2.C7H16O2/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-6-9-7-5-8/h1-5H,(H,8,9);8H,2-7H2,1H3 |
InChI Key |
YDDLRJZQIGZPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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